(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide (E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203443-17-7
VCID: VC8217026
InChI: InChI=1S/C17H16N4O3S2/c1-5-8-21-13-7-6-12(26(4,23)24)9-14(13)25-17(21)18-16(22)15-11(2)10-20(3)19-15/h1,6-7,9-10H,8H2,2-4H3
SMILES: CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C)C
Molecular Formula: C17H16N4O3S2
Molecular Weight: 388.5

(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

CAS No.: 1203443-17-7

Cat. No.: VC8217026

Molecular Formula: C17H16N4O3S2

Molecular Weight: 388.5

* For research use only. Not for human or veterinary use.

(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide - 1203443-17-7

Specification

CAS No. 1203443-17-7
Molecular Formula C17H16N4O3S2
Molecular Weight 388.5
IUPAC Name 1,4-dimethyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H16N4O3S2/c1-5-8-21-13-7-6-12(26(4,23)24)9-14(13)25-17(21)18-16(22)15-11(2)10-20(3)19-15/h1,6-7,9-10H,8H2,2-4H3
Standard InChI Key NQQHTYOTXYFKCI-UHFFFAOYSA-N
SMILES CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C)C
Canonical SMILES CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C)C

Introduction

Structural Elucidation and Chemical Properties

The target compound features a benzo[d]thiazole core substituted at position 6 with a methylsulfonyl group (-SO₂CH₃) and at position 3 with a propargyl (prop-2-yn-1-yl) moiety. The thiazole nitrogen is further functionalized with an (E)-configured imine bond linking it to a 1,4-dimethylpyrazole-3-carboxamide group. Key structural attributes include:

Benzo[d]thiazole Core

The benzo[d]thiazole system is a bicyclic aromatic scaffold comprising a benzene ring fused to a thiazole ring (sulfur at position 1 and nitrogen at position 3). The methylsulfonyl group at position 6 introduces strong electron-withdrawing character, potentially enhancing metabolic stability and influencing intermolecular interactions . The propargyl substituent at position 3 provides a reactive alkyne group, which may participate in click chemistry or serve as a metabolic liability .

Pyrazole-Carboxamide Moiety

The pyrazole ring is substituted with methyl groups at positions 1 and 4, likely to modulate steric and electronic properties. The carboxamide linkage (-CONH-) bridges the pyrazole and benzo[d]thiazole systems, adopting an (E)-configuration around the imine bond. This geometry is critical for maintaining planarity, which may facilitate interactions with biological targets such as enzymes or receptors .

Table 1: Key Structural Features and Functional Groups

PositionSubstituentRole/Impact
Benzo[d]thiazole C6Methylsulfonyl (-SO₂CH₃)Enhances solubility, electron withdrawal
Benzo[d]thiazole C3Propargyl (-C≡CH₂)Enables click chemistry; potential metabolic site
Pyrazole N1/C4Methyl (-CH₃)Steric hindrance, lipophilicity modulation
Linkage(E)-CarboxamidePlanarity, hydrogen bonding capacity

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented, its construction can be inferred from established protocols for pyrazole-thiazole hybrids:

Benzo[d]thiazole Intermediate Synthesis

  • Thiazole Ring Formation: Cyclocondensation of 2-aminothiophenol with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions yields the benzo[d]thiazole core .

  • Propargylation: Alkylation of the thiazole nitrogen with propargyl bromide in the presence of a base (e.g., K₂CO₃) introduces the propargyl group .

  • Sulfonation: Treatment with methanesulfonyl chloride at position 6 installs the methylsulfonyl substituent, typically requiring directing groups or electrophilic aromatic substitution conditions .

Pyrazole-Carboxamide Synthesis

  • Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-dicarbonyl precursors (e.g., ethyl acetoacetate) generates 1,4-dimethylpyrazole derivatives, as described in pyrazole synthesis literature .

  • Carboxamide Linkage: Coupling the pyrazole-3-carboxylic acid with the benzo[d]thiazole amine via carbodiimide-mediated (e.g., EDC/HOBt) amidation forms the critical bridge .

Stereochemical Control

The (E)-configuration of the imine bond is likely achieved through kinetic control during the condensation step, with steric bulk favoring the trans arrangement .

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME Properties

ParameterValueRationale
LogP~3.2Moderate lipophilicity (methylsulfonyl vs. propargyl balance)
PSA90–100 ŲHigh polarity due to sulfonyl and carboxamide groups
SolubilityLowLimited aqueous solubility (logS ≈ -4.5)
Metabolic StabilityModeratePropargyl group susceptible to oxidation; methylsulfonyl resists metabolism

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to streamline the multi-step synthesis, potentially leveraging copper-catalyzed alkyne-azide cycloaddition (CuAAC) for propargyl functionalization .

  • Biological Screening: Prioritizing assays against Gram-negative pathogens and voltage-gated sodium channels to validate inferred antimicrobial and anticonvulsant activities .

  • Prodrug Strategies: Masking the carboxamide as an ester to improve bioavailability, followed by enzymatic hydrolysis in vivo .

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